(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid

Catalog No.
S838241
CAS No.
1354485-82-7
M.F
C21H30ClNO5
M. Wt
411.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(ter...

CAS Number

1354485-82-7

Product Name

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid

IUPAC Name

(2S,4S)-4-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C21H30ClNO5

Molecular Weight

411.9 g/mol

InChI

InChI=1S/C21H30ClNO5/c1-7-21(5,6)13-8-9-17(15(22)10-13)27-14-11-16(18(24)25)23(12-14)19(26)28-20(2,3)4/h8-10,14,16H,7,11-12H2,1-6H3,(H,24,25)/t14-,16-/m0/s1

InChI Key

GTPIAVOUBNDUMQ-HOCLYGCPSA-N

SMILES

CCC(C)(C)C1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)Cl

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)Cl

Isomeric SMILES

CCC(C)(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)Cl

The compound (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid is a chiral molecule featuring a pyrrolidine ring and several functional groups, including a tert-butoxycarbonyl group and a phenoxy substituent. Its structural complexity suggests potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The presence of chirality indicates its potential for specific biological interactions, which can be critical in drug design.

  • Boc protecting group: Generally considered non-toxic but may cause irritation [].
  • Chlorine atom: Can be corrosive and may react with other chemicals.
  • Pyrrolidine ring: May have mild toxicity.
Typical of carboxylic acids and amines. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: The carboxylic acid can react with amines to produce amides.
  • Nucleophilic Substitution: The chloro substituent on the phenyl ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid typically involves multi-step organic synthesis techniques. General steps may include:

  • Formation of the Pyrrolidine Ring: Starting from an appropriate amino acid or derivative, the pyrrolidine structure can be constructed through cyclization reactions.
  • Introduction of Functional Groups: The tert-butoxycarbonyl group can be added via protection strategies common in organic synthesis.
  • Substitution Reactions: The chlorinated phenol can be introduced through nucleophilic substitution methods, allowing for the formation of the desired phenoxy linkage.

These methods highlight the complexity and precision required in synthesizing such compounds

The potential applications of this compound are broad, particularly in medicinal chemistry. It may serve as:

  • Pharmaceutical Intermediate: Due to its functional groups, it could be a precursor for more complex drug molecules.
  • Research Tool: Its unique structure makes it suitable for studying biological mechanisms or pathways in pharmacological research.
  • Therapeutic Agent: If proven effective in biological assays, it could be developed into a therapeutic drug targeting specific diseases.

Understanding how this compound interacts with biological targets is crucial for assessing its therapeutic potential. Interaction studies typically involve:

  • Binding Assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • Dose-Response Curves: Analyzing the relationship between concentration and biological effect to determine efficacy and potency.
  • Computational Modeling: Utilizing quantitative structure-activity relationship (QSAR) models to predict interactions based on structural features .

These studies provide insights into how modifications might enhance activity or reduce toxicity.

Several compounds share structural similarities with (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid, making them relevant for comparison:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-Methyl-6-phenylethynylpyridinePhenyl and ethynyl groupsmGluR5 antagonistKnown for neuroprotective effects
4-Chlorophenylacetic acidChlorinated aromatic ringAnti-inflammatorySimpler structure with established uses
3-Pyridylcarboxylic acidPyridine ring and carboxylic acidAntimicrobialExhibits broad-spectrum activity

The uniqueness of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid lies in its specific combination of chirality and functional groups that may confer selective biological interactions not present in these other compounds .

XLogP3

5.4

Dates

Last modified: 08-16-2023

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